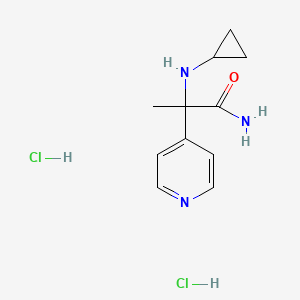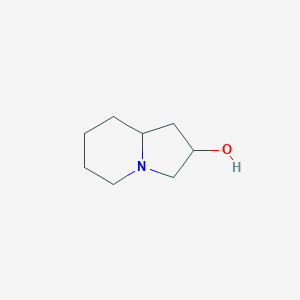
2-(3,3-Diethoxypropyl)-1,2-thiazolidine-1,1-dione
Descripción general
Descripción
The compound “2-(3,3-Diethoxypropyl)pyridine” is a related compound with the linear formula C12H19NO2 . Another related compound is “2-(3,3-diethoxypropyl)piperidine” with the linear formula C12H25NO2 .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, 3-Cyanopropionaldehyde diethyl acetal was used as a starting reagent in the synthesis of methyl 2-(3,3-diethoxypropyl)-5-methoxyoxazole-4-carboxylate . Another method involves the acid-catalyzed reaction of (3,3-diethoxypropyl) urea with various phenols .
Molecular Structure Analysis
The molecular structure of related compounds such as “2-(3,3-diethoxypropyl)piperidine” has the linear formula C12H25NO2 .
Chemical Reactions Analysis
The reaction of 1-(3,3-diethoxypropyl)urea with phenols leads to the synthesis of 1,6-disubstituted tetrahydropyrimidine-2(1H)-ones .
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug-Like Molecule Development
The thiazolidine-2,4-dione core, similar to 2-(3,3-Diethoxypropyl)-1,2-thiazolidine-1,1-dione, is widely used in medicinal chemistry for developing potential drug-like small molecules. A study reported the synthesis of a novel non-condensed thiazolidine-2,4-dione-bearing derivative, highlighting its importance in creating new compounds for potential therapeutic applications (Holota et al., 2022).
ERK1/2 Inhibitors for Cancer Therapy
Thiazolidine-2,4-dione derivatives have been explored for their role in inhibiting ERK1/2, a protein kinase involved in cell signaling. A study on analogs of thiazolidine-2,4-dione derivatives, particularly focusing on their structure-activity relationship, showed promising results in inhibiting cell proliferation in human leukemia cells, indicating potential applications in cancer therapy (Li et al., 2009).
Antimicrobial and Antifungal Applications
Research has demonstrated the antimicrobial and antifungal potential of thiazolidine-2,4-dione derivatives. A study synthesized novel derivatives and evaluated their effectiveness against various bacteria and fungi, revealing moderate antibacterial and antifungal activities. This suggests the use of these derivatives in developing new antimicrobial agents (Alhameed et al., 2019).
Hypoglycemic Activity for Diabetes Treatment
The thiazolidine-2,4-dione nucleus is a key component in compounds showing hypoglycemic activity, making them relevant in the treatment of diabetes. A study focusing on the design and synthesis of imidazopyridine thiazolidine-2,4-diones, including their evaluation in vitro and in vivo, highlighted their potential as novel hypoglycemic compounds (Oguchi et al., 2000).
Cytotoxic Activities Against Cancer Cells
Thiazolidine-2,4-dione derivatives have shown selective cytotoxic activities against cancer cell lines, such as NCI-H292 human lung carcinoma cells. These derivatives' ability to induce apoptosis and genotoxicity in cancer cells while sparing normal cells underlines their potential in cancer treatment (Rodrigues et al., 2018).
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of various biochemical substances , suggesting that it may interact with a wide range of biological targets.
Mode of Action
It’s known that similar compounds can undergo various chemical reactions to form new compounds . These reactions could potentially lead to changes in the target molecules, affecting their function.
Result of Action
It’s known that similar compounds can be used in the synthesis of various biochemical substances , suggesting that it may have a wide range of potential effects.
Propiedades
IUPAC Name |
2-(3,3-diethoxypropyl)-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4S/c1-3-14-10(15-4-2)6-8-11-7-5-9-16(11,12)13/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUQVDIWOITYOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCN1CCCS1(=O)=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Diethoxypropyl)-1,2-thiazolidine-1,1-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B1376607.png)
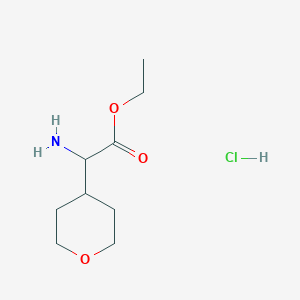


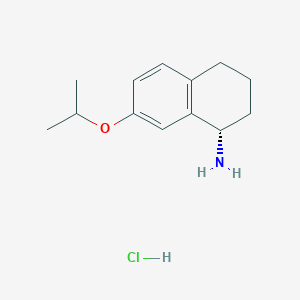

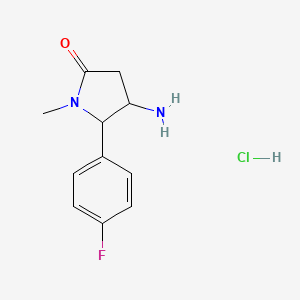
![3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1376621.png)
